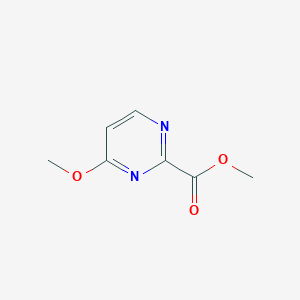![molecular formula C22H29N5O2 B2755822 N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide CAS No. 930041-48-8](/img/structure/B2755822.png)
N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide, also known as P7C3, is a small molecule compound that has been extensively studied for its neuroprotective properties. It was first identified in 2010 by researchers at the University of Texas Southwestern Medical Center, who were conducting a screen for compounds that could protect neurons from apoptosis.
Mechanism of Action
The precise mechanism of action of N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide is not fully understood, but it is believed to work by promoting the survival of neural stem cells and protecting them from apoptosis. It has also been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a key role in cellular metabolism and energy production.
Biochemical and Physiological Effects:
In addition to its neuroprotective properties, N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide has been shown to have a number of other biochemical and physiological effects. These include reducing inflammation, increasing mitochondrial function, and improving cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide is its ability to promote neurogenesis, which makes it a valuable tool for studying the mechanisms of neural development and regeneration. However, there are also some limitations to its use in lab experiments. For example, N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide has been shown to have a relatively short half-life in vivo, which can make it difficult to achieve consistent results.
Future Directions
There are a number of potential future directions for research on N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide. One possibility is to further investigate its neuroprotective properties, with the goal of developing new treatments for neurodegenerative diseases. Another avenue of research could be to explore its potential as a cognitive enhancer, particularly in the context of age-related cognitive decline. Finally, there is also potential for N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide to be used in the development of new therapeutic approaches for a range of other conditions, including cancer and metabolic disorders.
Synthesis Methods
The synthesis of N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide involves a multi-step process, which begins with the reaction of 4-tert-butylbenzoyl chloride with piperazine to form N-(4-tert-butylbenzoyl)piperazine. This intermediate is then reacted with pyridine-4-carbaldehyde to form N-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbaldehyde, which is subsequently reduced with sodium borohydride to yield N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide.
Scientific Research Applications
N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide has been shown to have a number of potential applications in scientific research. One of the most promising is its ability to promote neurogenesis, or the growth of new neurons, in the brain. This has led to interest in N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N'-(4-tert-butylbenzoyl)-4-(pyridin-4-ylmethyl)piperazine-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-22(2,3)19-6-4-18(5-7-19)20(28)24-25-21(29)27-14-12-26(13-15-27)16-17-8-10-23-11-9-17/h4-11H,12-16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAZRRIJJHNOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2755741.png)


![N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2755748.png)
![Tert-butyl N-[(3S,4R)-4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B2755750.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)
![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2755755.png)



![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2755761.png)
